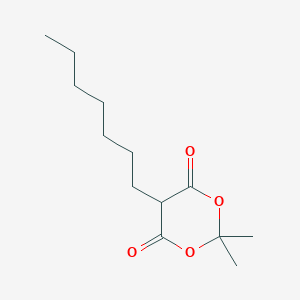
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. It is a crystalline colorless solid, sparingly soluble in water, and decomposes on heating with the release of carbon dioxide and acetone .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized by the condensation reaction of malonic acid with acetone in acetic anhydride in the presence of sulfuric acid. An alternative method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid .
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, ensuring controlled addition of reagents to achieve high yields. The reaction conditions are optimized to maintain the stability and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is widely used in organic synthesis, particularly for multiple carbon-carbon bond formations due to its adequate acidity and steric rigidity. It is also used in the synthesis of various pharmaceuticals and agrochemicals .
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Facilitates Knoevenagel condensation reactions between aldehydes and the compound .
Biology and Medicine:
- Serves as an intermediate in the synthesis of biologically active compounds.
- Used in the development of new drugs and therapeutic agents .
Industry:
- Employed in the production of polymers and resins.
- Acts as a precursor in the manufacture of specialty chemicals .
Mechanism of Action
The compound exerts its effects through its ability to lose a hydrogen ion from the methylene group in the ring, creating a double bond and a negative charge on the corresponding oxygen. This anion is stabilized by resonance, allowing the compound to participate in various chemical reactions. The energy-minimizing conformation structure of the compound places the alpha proton’s σ* CH orbital in the proper geometry to align with the π* CO, leading to strong destabilization of the C-H bond .
Comparison with Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer.
Barbituric Acid: Shares some properties but differs in its chemical behavior.
Dimethyl Malonate: Closely related but significantly less acidic.
Uniqueness: 5-Heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its high acidity, which is eight orders of magnitude more acidic than dimethyl malonate. This high acidity is attributed to the energy-minimizing conformation structure that destabilizes the C-H bond .
Properties
CAS No. |
922490-94-6 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
5-heptyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-9-10-11(14)16-13(2,3)17-12(10)15/h10H,4-9H2,1-3H3 |
InChI Key |
YWMNTTHYMHKCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1C(=O)OC(OC1=O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)

![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
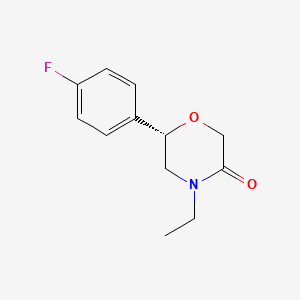
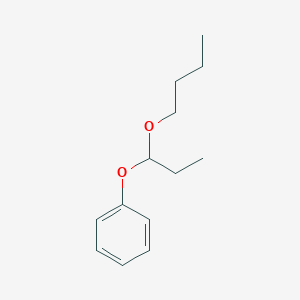
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
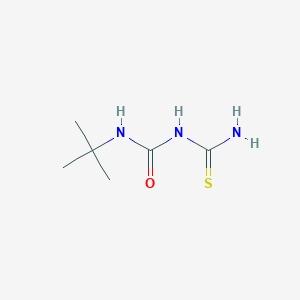
![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)
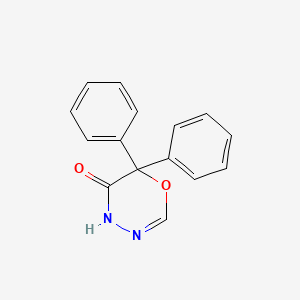
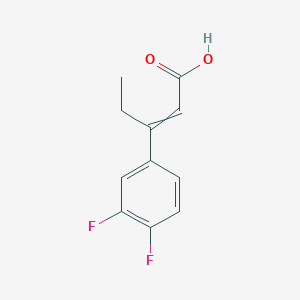
![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
